molecular formula C16H19NO B8522167 7-Ethynyl-4,4-dimethyl-1-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 185316-52-3

7-Ethynyl-4,4-dimethyl-1-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8522167
M. Wt: 241.33 g/mol
InChI Key: MZVSAWVBHUXJIZ-UHFFFAOYSA-N
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Patent
US05616712

Procedure details

To a solution of 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-1-isopropyl-7-[(trimethylsilyl)ethynyl]quinoline (Compound 29) in 7.0 ml of methanol was added potassium carbonate. The mixture was stirred at room temperature for 10 h. The reaction mixture was then concentrated in vacuo and the resulting oil was dissolved in water, and extracted using methylene chloride (2×). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to give the title compound as an oil.
Name
4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-1-isopropyl-7-[(trimethylsilyl)ethynyl]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:22])[C:11]2[C:6](=[CH:7][C:8]([C:12]#[C:13][Si](C)(C)C)=[CH:9][CH:10]=2)[N:5]([CH:18]([CH3:20])[CH3:19])[C:4](=[O:21])[CH2:3]1.C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:22][C:2]1([CH3:1])[C:11]2[C:6](=[CH:7][C:8]([C:12]#[CH:13])=[CH:9][CH:10]=2)[N:5]([CH:18]([CH3:19])[CH3:20])[C:4](=[O:21])[CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-1-isopropyl-7-[(trimethylsilyl)ethynyl]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(N(C2=CC(=CC=C12)C#C[Si](C)(C)C)C(C)C)=O)C
Name
Compound 29
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(N(C2=CC(=CC=C12)C#C[Si](C)(C)C)C(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1(CC(N(C2=CC(=CC=C12)C#C)C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.